Regioisomeric Differentiation: 2-Pyridylamino vs. 3-Pyridylamino Impact on Botulinum Neurotoxin Inhibition
CAS 325474-22-4 (2-pyridylamino regioisomer) and CB7967495 (CAS 832092-56-5, 3-pyridylamino regioisomer) share identical molecular formula (C₂₂H₁₆F₃N₃O) but differ solely in the pyridine nitrogen position. The 3-pyridylamino regioisomer CB7967495 has been experimentally characterized: at 100 µM concentration, it demonstrated 87% inhibition of recombinant BoNT/A light chain (BoNT/A-LC) proteolytic activity on synaptosomal SNAP-25 substrate as measured by western blotting, compared to compounds such as CB7969312 that showed complete (100%) inhibition under identical conditions . In follow-up ex vivo studies, CB7967495 was significantly more effective than CB7969312 at preventing BoNT/E intoxication . For the 2-pyridylamino regioisomer (CAS 325474-22-4), no equivalent quantitative BoNT inhibition data have been published. This regioisomeric difference is mechanistically significant: the 2-pyridylamino configuration positions the pyridine nitrogen for potential intramolecular hydrogen bonding with the quinolin-8-ol hydroxyl group, which may alter metal-chelation geometry at the BoNT/LC zinc active site compared to the 3-pyridylamino orientation .
| Evidence Dimension | BoNT/A light chain protease inhibition at 100 µM compound concentration |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature; data gap |
| Comparator Or Baseline | CB7967495 (3-pyridylamino regioisomer): 87% inhibition of rBoNT/A-LC cleavage of SNAP-25 by western blot at 100 µM, 15 min incubation ; significantly more effective than CB7969312 in ex vivo BoNT/E protection |
| Quantified Difference | Cannot be calculated due to absence of target compound data; the regioisomeric difference (2-pyridyl vs. 3-pyridyl) predicts altered zinc-chelation geometry |
| Conditions | In vitro: 200 nM rBoNT/A-LC incubated with 2.05 µg rat brain synaptosomes at 37°C for 15 min; detection by HRP-labeled anti-SNAP-25 antibody and ECL western blot |
Why This Matters
For users screening 8-HQ derivatives as BoNT inhibitors, the 2-pyridylamino regioisomer (CAS 325474-22-4) provides a structurally distinct metal-chelation geometry relative to the 3-pyridylamino regioisomer (CB7967495), enabling exploration of how pyridine nitrogen positioning affects zinc-protease active-site engagement and inhibitor potency.
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